6,7-Dimethyl-8-ribityllumazine

描述

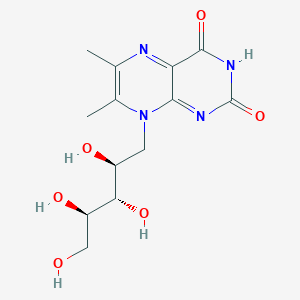

Structure

2D Structure

3D Structure

属性

IUPAC Name |

6,7-dimethyl-8-[(2S,3S,4R)-2,3,4,5-tetrahydroxypentyl]pteridine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N4O6/c1-5-6(2)17(3-7(19)10(21)8(20)4-18)11-9(14-5)12(22)16-13(23)15-11/h7-8,10,18-21H,3-4H2,1-2H3,(H,16,22,23)/t7-,8+,10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXDXRJZUAJBNFL-XKSSXDPKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(C2=NC(=O)NC(=O)C2=N1)CC(C(C(CO)O)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(N(C2=NC(=O)NC(=O)C2=N1)C[C@@H]([C@@H]([C@@H](CO)O)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N4O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90199199 | |

| Record name | 6,7-Dimethyl-8-ribityllumazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90199199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 6,7-Dimethyl-8-(1-D-ribityl)lumazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003826 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

2535-20-8, 5118-16-1 | |

| Record name | 6,7-Dimethyl-8-ribityllumazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2535-20-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6,7-Dimethyl-8-ribityllumazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005118161 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6,7-Dimethyl-8-ribityllumazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002535208 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6,7-Dimethyl-8-ribityllumazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90199199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | RUSSUPTERIDINE IV | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O1DSD0WC7M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 6,7-Dimethyl-8-(1-D-ribityl)lumazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003826 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

6,7-Dimethyl-8-ribityllumazine: A Technical Overview of its Chemical and Physical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

6,7-Dimethyl-8-ribityllumazine is a pteridine (B1203161) derivative that plays a crucial role as a key intermediate in the biosynthesis of riboflavin (B1680620) (Vitamin B2) in a wide range of organisms, including bacteria, fungi, and plants.[1][2] Its intrinsic fluorescence properties also make it a subject of interest in the study of bioluminescence, where it acts as a chromophore in lumazine (B192210) proteins.[3] This technical guide provides a comprehensive overview of the known chemical and physical properties of this compound, tailored for researchers and professionals in drug development and related scientific fields.

Chemical and Physical Properties

Table 1: General Chemical Properties

| Property | Value | Source |

| IUPAC Name | 6,7-dimethyl-8-[(2S,3S,4R)-2,3,4,5-tetrahydroxypentyl]pteridine-2,4-dione | [4] |

| Synonyms | DMRL, 6,7-dimethyl-8-(1-D-ribityl)lumazine | [5] |

| CAS Number | 2535-20-8 | [5][6] |

| Molecular Formula | C₁₃H₁₈N₄O₆ | [5][6] |

| Molecular Weight | 326.31 g/mol | [7] |

| Appearance | Crystalline solid[5][6], Yellow solid[8] | |

| Purity | Typically >90% or ≥98% depending on the supplier | [6][7] |

Table 2: Physicochemical Properties

| Property | Value | Source |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Soluble in DMSO[5]. Predicted water solubility: 1.23 g/L. | |

| logP (octanol-water partition coefficient) | -3.145 (experimental)[4], -1.8 to -2.7 (predicted) | |

| pKa (acid dissociation constant) | Predicted (strongest acidic): 5.97 |

Table 3: Spectroscopic Properties (Aqueous Solution)

| Property | Value | Conditions | Source |

| UV-Vis Absorption Maxima (λmax) | 256 nm, 306 nm, 412 nm | pH 3.4 | [9] |

| Absorption maxima also observed at pH 8.8 and 11.1 | [9] | ||

| Molar Absorptivity (ε) | 10,300 M⁻¹cm⁻¹ | Not specified | [2] |

| Fluorescence Properties | Exhibits intrinsic fluorescence.[3] | ||

| Fluorescence spectral relaxation is complete within picoseconds in aqueous buffer. | |||

| Fluorescence Quantum Yield (ΦF) | Not available for the free compound. |

Signaling and Biological Pathways

This compound is a central molecule in the riboflavin biosynthesis pathway. It is formed from the condensation of 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione and 3,4-dihydroxy-2-butanone 4-phosphate, a reaction catalyzed by the enzyme this compound synthase.[1] Subsequently, two molecules of this compound undergo a dismutation reaction catalyzed by riboflavin synthase to produce one molecule of riboflavin and one molecule of 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione, which is then recycled in the pathway.[1]

Experimental Protocols

Detailed, step-by-step protocols for the chemical synthesis and purification of this compound are not extensively available in the public domain. However, the literature provides insights into the methodologies used for its characterization.

UV-Visible Spectroscopy

The UV-Vis absorption spectrum of this compound is sensitive to pH. A general procedure for its analysis involves:

-

Sample Preparation: Prepare solutions of this compound in appropriate aqueous buffers at the desired pH. Concentrations in the micromolar range (e.g., 27 µM) have been used.

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Measurement: Scan the absorbance from the UV to the visible range (e.g., 200-600 nm). Use the corresponding buffer as a blank.

-

Data Analysis: Identify the wavelengths of maximum absorbance (λmax) and calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette.

Fluorescence Spectroscopy

The fluorescence properties of this compound can be characterized as follows:

-

Sample Preparation: Prepare dilute solutions of the compound in a suitable solvent (e.g., aqueous buffer) to avoid inner filter effects.

-

Instrumentation: Use a spectrofluorometer equipped with an excitation and an emission monochromator.

-

Excitation and Emission Spectra: To obtain the emission spectrum, set the excitation wavelength (e.g., 410 nm or 450 nm) and scan a range of emission wavelengths. To obtain the excitation spectrum, set a specific emission wavelength and scan a range of excitation wavelengths.

-

Quantum Yield Determination: The fluorescence quantum yield (ΦF) can be determined using a comparative method with a well-characterized fluorescence standard. This involves comparing the integrated fluorescence intensity and the absorbance of the sample to that of the standard.

Conclusion

This compound is a vital intermediate in riboflavin biosynthesis with interesting spectroscopic properties. This guide has summarized its key chemical and physical characteristics based on available literature. While a significant amount of information exists, particularly regarding its role in biological pathways and its spectroscopic behavior, there remain gaps in the publicly available experimental data for certain fundamental properties such as its melting point and a definitive fluorescence quantum yield. Further experimental investigation is warranted to fully characterize this important molecule.

References

- 1. [PDF] Biosynthesis of vitamin b2 (riboflavin). | Semantic Scholar [semanticscholar.org]

- 2. This compound | C13H18N4O6 | CID 168989 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 6,7-dimethyl-8-(1-D-ribityl)lumazine(1-) | C13H17N4O6- | CID 46931117 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Biosynthesis of riboflavin: this compound synthase of Schizosaccharomyces pombe - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Riboflavin - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. Purification of riboflavin synthase by affinity chromatography using 7-oxolumazines - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

The Catalytic Keystone of Riboflavin Synthesis: A Technical Guide to Lumazine Synthase in the Formation of 6,7-Dimethyl-8-ribityllumazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

6,7-Dimethyl-8-ribityllumazine is a pivotal intermediate in the biosynthesis of riboflavin (B1680620) (Vitamin B2), a precursor to the essential coenzymes flavin mononucleotide (FMN) and flavin adenine (B156593) dinucleotide (FAD). The formation of this lumazine (B192210) derivative is catalyzed by the enzyme lumazine synthase (EC 2.5.1.78), a fascinating enzyme with diverse quaternary structures and a catalytic mechanism that presents a compelling target for antimicrobial drug development. This technical guide provides an in-depth exploration of the role of lumazine synthase in the synthesis of this compound, detailing its enzymatic function, structural biology, and the experimental methodologies used for its characterization.

Introduction

Riboflavin is indispensable for a multitude of cellular processes, including redox reactions vital for energy metabolism.[1] While animals obtain this vitamin from their diet, most bacteria, fungi, and plants synthesize it de novo, making the riboflavin biosynthesis pathway an attractive target for the development of novel antimicrobial agents.[2] Lumazine synthase catalyzes the penultimate step in this pathway: the condensation of 5-amino-6-(D-ribitylamino)uracil and 3,4-dihydroxy-2-butanone 4-phosphate to form this compound.[3]

The enzyme exhibits remarkable structural diversity across different species, assembling into pentamers, decamers, or icosahedral capsids composed of 60 identical subunits.[3][4] In some bacteria, such as Bacillus subtilis, this icosahedral capsid encapsulates the subsequent enzyme in the pathway, riboflavin synthase, creating a highly efficient substrate-channeling nanocompartment.[5] This unique structural feature, along with its essential catalytic role, has positioned lumazine synthase as a subject of intense research, not only for its potential as a drug target but also for its applications in nanotechnology and vaccine development.[4][6]

The Enzymatic Reaction: Formation of this compound

Lumazine synthase catalyzes a complex condensation reaction between a pyrimidine (B1678525) derivative and a four-carbon sugar phosphate (B84403).

Reaction:

5-amino-6-(D-ribitylamino)uracil + 3,4-dihydroxy-2-butanone 4-phosphate ⇌ this compound + Phosphate + 2 H₂O[3]

The reaction mechanism is thought to proceed through several key steps, including the formation of a Schiff base intermediate, followed by an intramolecular cyclization and subsequent elimination of phosphate and water.[7] The active site is located at the interface between adjacent subunits in the oligomeric structure.[8] Several highly conserved amino acid residues, including Phe22, His88, Arg127, and Lys135 (numbering based on Aquifex aeolicus lumazine synthase), are crucial for substrate binding and catalysis.[7]

Data Presentation: Kinetic Parameters of Lumazine Synthase

The catalytic efficiency of lumazine synthase varies among different species. The following table summarizes key kinetic parameters for the enzyme from several organisms.

| Organism | Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference(s) |

| Escherichia coli | 5-amino-6-ribitylamino-uracil | - | 0.024 | - | [9] |

| 3,4-dihydroxy-2-butanone 4-phosphate | - | ||||

| Magnaporthe grisea | 5-amino-6-ribitylamino-uracil | - | 0.052 | - | [9] |

| 3,4-dihydroxy-2-butanone 4-phosphate | - | ||||

| Spinacia oleracea (Spinach) | 5-amino-6-ribitylamino-uracil | - | 0.023 | - | [9] |

| 3,4-dihydroxy-2-butanone 4-phosphate | - | ||||

| Bacillus subtilis | 5-amino-6-ribitylamino-uracil | 5 | - | - | [7] |

| 3,4-dihydroxy-2-butanone 4-phosphate | 130 | - | - | [7] | |

| Schizosaccharomyces pombe | 5-amino-6-ribitylamino-uracil | 5 | 0.06 | 12000 | |

| 3,4-dihydroxy-2-butanone 4-phosphate | 67 | 0.06 | 895 |

Note: Kinetic data for lumazine synthase is not always available for both substrates from the same study. The turnover number (kcat) is often reported per active site.

Experimental Protocols

This section provides detailed methodologies for the expression, purification, and characterization of lumazine synthase.

Recombinant Expression and Purification of Lumazine Synthase

This protocol is adapted for the expression of recombinant lumazine synthase in Escherichia coli.

-

Gene Cloning and Expression Vector: The gene encoding lumazine synthase is amplified by PCR and cloned into a suitable expression vector, such as pET32a(+), which often includes a purification tag (e.g., His-tag).[10]

-

Transformation: The recombinant plasmid is transformed into a suitable E. coli expression strain, such as BL21(DE3).[10]

-

Culture Growth: A starter culture is grown overnight in Luria-Bertani (LB) medium containing the appropriate antibiotic. This is then used to inoculate a larger volume of Terrific Broth (TB) or LB medium.[11] The culture is incubated at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.[11]

-

Induction: Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM.[10][11] The culture is then incubated at a lower temperature (e.g., 18-25°C) overnight to enhance soluble protein expression.

-

Cell Lysis: Cells are harvested by centrifugation, resuspended in a lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole), and lysed by sonication or high-pressure homogenization.

-

Purification:

-

Affinity Chromatography: If a His-tag is used, the clarified lysate is loaded onto a Ni-NTA affinity column. The column is washed with a buffer containing a low concentration of imidazole (B134444) (e.g., 20 mM) to remove non-specifically bound proteins. The recombinant lumazine synthase is then eluted with a buffer containing a high concentration of imidazole (e.g., 250-500 mM).

-

Size-Exclusion Chromatography: For further purification and to isolate the desired oligomeric state (e.g., the icosahedral capsid), the eluted fractions are concentrated and subjected to size-exclusion chromatography using a column such as a Superdex 200. The protein is eluted in a suitable buffer (e.g., 20 mM Tris-HCl, pH 7.5, 150 mM NaCl).

-

-

Purity Analysis: The purity of the protein is assessed by SDS-PAGE, which should show a single band at the expected molecular weight of the lumazine synthase monomer (approximately 16-17 kDa).[10]

Lumazine Synthase Activity Assay

This spectrophotometric assay measures the formation of this compound.

-

Reagents:

-

Assay Buffer: 100 mM potassium phosphate buffer, pH 7.0.

-

Substrate 1: 5-amino-6-(D-ribitylamino)uracil solution.

-

Substrate 2: 3,4-dihydroxy-2-butanone 4-phosphate solution.

-

Purified lumazine synthase.

-

-

Procedure:

-

The reaction is typically performed in a 96-well plate or a quartz cuvette.

-

To each well or cuvette, add the assay buffer, substrate 1, and substrate 2 to the desired final concentrations.

-

Initiate the reaction by adding a known amount of purified lumazine synthase.

-

Monitor the increase in absorbance at 408 nm, which corresponds to the formation of this compound.

-

The initial rate of the reaction is determined from the linear portion of the absorbance versus time plot.

-

-

Data Analysis:

-

The concentration of the product is calculated using its molar extinction coefficient.

-

Kinetic parameters (Km and Vmax) can be determined by measuring the initial rates at varying substrate concentrations and fitting the data to the Michaelis-Menten equation.

-

Crystallization of Lumazine Synthase

This protocol is a general guideline for the crystallization of lumazine synthase, which may require optimization for specific constructs.

-

Protein Preparation: Purified lumazine synthase should be concentrated to 5-10 mg/mL in a low-salt buffer. The protein solution should be filtered through a 0.22 µm filter to remove any aggregates.

-

Crystallization Method: The hanging drop or sitting drop vapor diffusion method is commonly used.

-

Hanging Drop: A small drop (1-2 µL) of the protein solution is mixed with an equal volume of the reservoir solution on a siliconized coverslip. The coverslip is then inverted and sealed over the well of a crystallization plate containing the reservoir solution.

-

Sitting Drop: A small drop of the protein-reservoir solution mixture is placed on a post within the well of a crystallization plate, which is then sealed.

-

-

Crystallization Conditions:

-

A common crystallization condition for Bacillus subtilis lumazine synthase involves a reservoir solution of 1.25-1.5 M sodium/potassium phosphate at pH 8.7.[5]

-

For other lumazine synthases, screening of various crystallization kits is recommended to identify initial crystallization hits. These conditions can then be optimized by varying the precipitant concentration, pH, and temperature.

-

-

Crystal Harvesting and Cryo-protection: Once crystals of suitable size have grown, they are carefully harvested using a small loop and flash-cooled in liquid nitrogen for X-ray diffraction analysis. Often, a cryoprotectant (e.g., glycerol, ethylene (B1197577) glycol) is added to the reservoir solution before freezing to prevent ice crystal formation.

Visualizations

Riboflavin Biosynthesis Pathway

The following diagram illustrates the final steps of the riboflavin biosynthesis pathway, highlighting the central role of lumazine synthase.

References

- 1. researchgate.net [researchgate.net]

- 2. Enzyme Encapsulation in an Engineered Lumazine Synthase Protein Cage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structural and kinetic properties of lumazine synthase isoenzymes in the order Rhizobiales - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Second career of a biosynthetic enzyme: Lumazine synthase as a virus-like nanoparticle in vaccine development - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mediatum.ub.tum.de [mediatum.ub.tum.de]

- 6. genscript.com [genscript.com]

- 7. A structure-based model of the reaction catalyzed by lumazine synthase from Aquifex aeolicus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Discovery of potent antimycobacterial agents targeting lumazine synthase (RibH) of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Production of Brucella lumazine Synthase Recombinant Protein to Design a Subunit Vaccine against Undulant Fever - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Evaluation of lumazine synthase from Bacillus anthracis as a presentation platform for polyvalent antigen display - PMC [pmc.ncbi.nlm.nih.gov]

Structural Characterization of 6,7-Dimethyl-8-ribityllumazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the structural characterization of 6,7-Dimethyl-8-ribityllumazine, a key intermediate in the biosynthesis of riboflavin (B1680620) (Vitamin B2). The document outlines its physicochemical properties, spectroscopic data, and its role in biological pathways, offering valuable information for researchers in drug development and related scientific fields.

Physicochemical Properties

This compound, with the chemical formula C13H18N4O6 and a molar mass of 326.31 g/mol , is a pteridine (B1203161) derivative that plays a crucial role as a precursor to riboflavin.[1][2] Its structure features a lumazine (B192210) core substituted with two methyl groups and a ribityl side chain.

| Property | Value | Source |

| IUPAC Name | 6,7-dimethyl-8-[(2S,3S,4R)-2,3,4,5-tetrahydroxypentyl]pteridine-2,4-dione | [1] |

| Molecular Formula | C13H18N4O6 | [1][2] |

| Molar Mass | 326.31 g/mol | [1] |

| Physical Description | Solid | [1] |

| LogP | -3.145 | [1] |

| pKa | 8.3 | [1] |

Spectroscopic Data

Spectroscopic analysis is fundamental to the structural elucidation and quantification of this compound.

UV-Visible and Fluorescence Spectroscopy

This compound exhibits characteristic absorption and emission spectra that are sensitive to its environment.

| Parameter | Wavelength (nm) | Conditions | Source |

| Absorption Maximum (λmax) | ~407 | Aqueous Buffer | [3] |

| Emission Maximum (λem) | ~490 | Aqueous Buffer | [4][5] |

| Molar Absorptivity (ε) | 10,300 M⁻¹cm⁻¹ | pH 7.0 | [3] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Note: Specific chemical shift and coupling constant data for this compound are not available in the reviewed literature.

Mass Spectrometry (MS)

High-resolution mass spectrometry confirms the elemental composition of this compound. While detailed fragmentation patterns are not extensively published, the technique is crucial for verifying the identity and purity of the compound.

| Ion | m/z (calculated) |

| [M+H]⁺ | 327.1299 |

| [M+Na]⁺ | 349.1118 |

Note: Experimentally observed fragmentation patterns for this compound are not detailed in the reviewed literature.

Biological Role and Signaling Pathway

This compound is the penultimate precursor in the biosynthesis of riboflavin.[6][7][8][9] This pathway is essential in many microorganisms but absent in humans, making the enzymes involved potential targets for antimicrobial drug development.

The formation of this compound is catalyzed by the enzyme this compound synthase, which condenses 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione with 3,4-dihydroxy-2-butanone 4-phosphate.[6][10] Subsequently, riboflavin synthase catalyzes the dismutation of two molecules of this compound to form one molecule of riboflavin and one molecule of 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione, which is recycled in the pathway.[7][9]

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of this compound are crucial for its study.

Chemical Synthesis and Purification

The chemical synthesis of this compound is a multi-step process. A generalized protocol involves:

-

Synthesis of the Pyrimidine (B1678525) Precursor: Preparation of 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione from appropriate starting materials.

-

Synthesis of the Butanone Precursor: Preparation of 3,4-dihydroxy-2-butanone 4-phosphate.

-

Condensation Reaction: Reaction of the pyrimidine and butanone precursors under controlled pH and temperature to form this compound.

-

Purification: The crude product is typically purified using chromatographic techniques such as affinity chromatography or high-performance liquid chromatography (HPLC).[11][12]

Spectroscopic Analysis

A general protocol for acquiring NMR spectra of this compound is as follows:

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).

-

Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe.

-

Data Acquisition: Acquire ¹H and ¹³C spectra. For complete structural assignment, 2D NMR experiments such as COSY, HSQC, and HMBC are necessary.

A general protocol for mass spectrometric analysis includes:

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol/water with 0.1% formic acid for ESI-MS).

-

Instrument Setup: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

-

Data Acquisition: Acquire the mass spectrum in positive or negative ion mode. For fragmentation analysis, perform MS/MS experiments.

A general protocol for UV-Vis and fluorescence analysis is as follows:

-

Sample Preparation: Prepare a solution of known concentration in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.0).

-

Instrument Setup: Use a calibrated spectrophotometer and spectrofluorometer.

-

Data Acquisition: For UV-Vis, scan a range of wavelengths (e.g., 200-600 nm) to determine the absorption maxima. For fluorescence, excite the sample at its absorption maximum and record the emission spectrum.[3]

Conclusion

The structural characterization of this compound is essential for understanding its role in riboflavin biosynthesis and for its potential as a target for novel antimicrobial agents. This guide provides a comprehensive summary of its known properties and the methodologies used for its analysis. Further research to fully elucidate its NMR and mass spectral characteristics will provide deeper insights into its structure and reactivity.

References

- 1. This compound | C13H18N4O6 | CID 168989 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. nat.vu.nl [nat.vu.nl]

- 5. figshare.com [figshare.com]

- 6. researchgate.net [researchgate.net]

- 7. neutraceuticals.info [neutraceuticals.info]

- 8. [PDF] Biosynthesis of vitamin b2 (riboflavin). | Semantic Scholar [semanticscholar.org]

- 9. Riboflavin - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. Purification of riboflavin synthase by affinity chromatography using 7-oxolumazines - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 12. Biosynthesis of riboflavin: this compound synthase of Schizosaccharomyces pombe - PubMed [pubmed.ncbi.nlm.nih.gov]

The Keystone of Vitamin B2 Synthesis: A Technical Guide to 6,7-Dimethyl-8-ribityllumazine

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical role of 6,7-dimethyl-8-ribityllumazine as the direct precursor to vitamin B2 (riboflavin). Riboflavin (B1680620) is an essential vitamin, fundamental to a wide array of metabolic processes in the form of its coenzymes, flavin mononucleotide (FMN) and flavin adenine (B156593) dinucleotide (FAD). Understanding the biosynthesis of riboflavin, with a particular focus on the formation and conversion of this compound, is paramount for the development of novel antimicrobial agents and for optimizing industrial riboflavin production. This whitepaper provides a comprehensive overview of the enzymatic reactions, quantitative data, detailed experimental protocols, and visual representations of the key pathways involved.

The Riboflavin Biosynthesis Pathway: A Two-Step Finale

The final stages of riboflavin biosynthesis center around the formation and subsequent transformation of this compound. This process is governed by two key enzymes: lumazine (B192210) synthase and riboflavin synthase.

The biosynthesis of one molecule of riboflavin requires one molecule of GTP and two molecules of ribulose 5-phosphate as the initial substrates.[1][2] The pathway involves a series of enzymatic reactions that ultimately lead to the formation of 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione. This pyrimidine (B1678525) derivative then serves as a substrate for lumazine synthase.

1.1. Formation of this compound by Lumazine Synthase

Lumazine synthase catalyzes the condensation of 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione with 3,4-dihydroxy-2-butanone 4-phosphate, which is derived from ribulose 5-phosphate.[1][2] This reaction yields this compound. The reaction can also proceed non-enzymatically under physiological conditions, although at a much slower rate.

1.2. Conversion to Riboflavin by Riboflavin Synthase

Riboflavin synthase catalyzes the final and mechanistically unique step in riboflavin biosynthesis. It facilitates a dismutation reaction involving two molecules of this compound. In this reaction, a four-carbon unit is transferred from one molecule of the substrate to the other. This results in the formation of one molecule of riboflavin and one molecule of 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione.[3] The latter is then recycled back into the pathway for the synthesis of another molecule of this compound.[1]

Quantitative Data

The following tables summarize the kinetic parameters for lumazine synthase and riboflavin synthase from various organisms. This data is crucial for comparative analysis and for understanding the efficiency of these enzymes in different biological systems.

Table 1: Kinetic Parameters of Lumazine Synthase

| Organism | Substrate | Km (µM) | Vmax (nmol·mg-1·h-1) | Reference |

| Schizosaccharomyces pombe | 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione | 5 | 13,000 | [4] |

| Schizosaccharomyces pombe | 3,4-dihydroxy-2-butanone 4-phosphate | 67 | 13,000 | [4] |

| Bacillus subtilis | 5-amino-6-ribitylamino-2,4-(1H,3H)-pyrimidinedione | 5 | Not Reported | [5] |

| Bacillus subtilis | (3S)-3,4-dihydroxy-2-butanone 4-phosphate | 130 | Not Reported | [5] |

Table 2: Kinetic and Inhibition Constants of Riboflavin Synthase

| Organism | Substrate/Inhibitor | Km (µM) | Vmax (s-1) | Ki (µM) | Kd (µM) | Reference |

| Escherichia coli | This compound | Not Reported | Not Reported | - | - | [6] |

| Brucella abortus | This compound | 5 | Not Reported | - | - | [7] |

| Arabidopsis thaliana | This compound | Not Reported | 0.027 | - | 1.1 (for Riboflavin) | [6] |

| General | 9-D-ribityl-1,3,7-trihydropurine-2,6,8-trione | - | - | 0.61 | - | [3] |

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in studying the biosynthesis of riboflavin from this compound.

3.1. Lumazine Synthase Assay

This protocol is adapted from the steady-state kinetic analysis of Schizosaccharomyces pombe lumazine synthase.[4]

Materials:

-

Purified lumazine synthase

-

5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione

-

3,4-dihydroxy-2-butanone 4-phosphate

-

Potassium phosphate (B84403) buffer (100 mM, pH 7.0)

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture containing 100 mM potassium phosphate buffer (pH 7.0), a known concentration of 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione, and varying concentrations of 3,4-dihydroxy-2-butanone 4-phosphate.

-

Pre-incubate the reaction mixture at a constant temperature (e.g., 25°C).

-

Initiate the reaction by adding a known amount of purified lumazine synthase.

-

Monitor the formation of this compound by measuring the increase in absorbance at 408 nm (the absorbance maximum of the product).

-

Calculate the initial reaction velocity (V0) from the linear portion of the absorbance versus time plot.

-

Repeat the assay with varying concentrations of one substrate while keeping the other substrate at a saturating concentration to determine the Km and Vmax values for each substrate.

-

Analyze the data using Michaelis-Menten kinetics, for example, by creating a Lineweaver-Burk plot.

3.2. Riboflavin Synthase Assay

This protocol is based on the principles of monitoring the conversion of this compound to riboflavin.

Materials:

-

Purified riboflavin synthase

-

This compound

-

Potassium phosphate buffer (100 mM, pH 7.0)

-

Spectrofluorometer or HPLC with a fluorescence detector

Procedure using a Spectrofluorometer:

-

Prepare a reaction mixture containing 100 mM potassium phosphate buffer (pH 7.0) and a known concentration of this compound.

-

Pre-incubate the reaction mixture at a constant temperature (e.g., 37°C).

-

Initiate the reaction by adding a known amount of purified riboflavin synthase.

-

Monitor the formation of riboflavin by measuring the increase in fluorescence emission at 525 nm with an excitation wavelength of 445 nm.

-

Calculate the initial reaction velocity from the initial linear rate of fluorescence increase.

-

Determine kinetic parameters by varying the concentration of this compound.

3.3. Purification of this compound

This compound can be produced enzymatically and purified for use as a substrate.

Materials:

-

Cell extracts from a microorganism overexpressing lumazine synthase (e.g., a recombinant E. coli strain).

-

5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione

-

NADPH

-

Dialysis tubing

-

Anion-exchange chromatography column (e.g., DEAE-cellulose)

-

HPLC system for purification and analysis

Procedure:

-

Incubate dialyzed cell extracts of a suitable mutant strain (e.g., one lacking riboflavin synthase) with 2,5-diamino-6-hydroxy-4-ribosylaminopyrimidine-5'-phosphate, NADPH, and ribose-5-phosphate to produce this compound.[8]

-

Terminate the reaction and remove cell debris by centrifugation.

-

Subject the supernatant to anion-exchange chromatography to partially purify the lumazine.

-

Further purify this compound using preparative reverse-phase HPLC.

-

Monitor the fractions for the presence of the desired product by analytical HPLC and UV-Vis spectrophotometry (absorbance maximum around 408 nm).

-

Pool the pure fractions and lyophilize to obtain the purified compound.

3.4. HPLC Analysis of Riboflavin and this compound

This protocol provides a general framework for the simultaneous analysis of riboflavin and its precursor.

Materials:

-

HPLC system with a fluorescence detector

-

Reverse-phase C18 column (e.g., 150 x 4.6 mm, 5 µm particle size)

-

Mobile Phase A: 0.01 M Sodium phosphate buffer (pH 5.5)

-

Mobile Phase B: Methanol

-

Riboflavin and this compound standards

Procedure:

-

Set up the HPLC system with a C18 column thermostatted at 40°C.

-

Prepare a mobile phase gradient. For example, an isocratic elution with a mixture of Mobile Phase A and B (e.g., 65:35 v/v) can be used.[9] The exact conditions may need to be optimized based on the specific column and compounds.

-

Set the fluorescence detector to an excitation wavelength of 445 nm and an emission wavelength of 530 nm for riboflavin detection.[9] For this compound, a UV detector set at 408 nm can be used in series, or a fluorescence detector with appropriate wavelength settings if it is fluorescent.

-

Inject a known volume of the sample (e.g., 20 µL) into the HPLC system.

-

Identify and quantify the compounds by comparing their retention times and peak areas to those of the standards.

Visualizing the Pathway and Mechanisms

The following diagrams, created using the DOT language for Graphviz, illustrate the key relationships and workflows in the biosynthesis of riboflavin from this compound.

Caption: Overall riboflavin biosynthesis pathway.

Caption: Lumazine synthase experimental workflow.

Caption: Riboflavin synthase reaction mechanism.

Conclusion

This compound stands as a pivotal intermediate in the biosynthesis of vitamin B2. The enzymes responsible for its synthesis and conversion, lumazine synthase and riboflavin synthase, represent attractive targets for the development of novel antimicrobial drugs, as this pathway is absent in humans. The detailed quantitative data and experimental protocols provided in this guide offer a valuable resource for researchers in this field. Further investigation into the structure and mechanism of these enzymes will undoubtedly pave the way for new therapeutic strategies and advancements in biotechnology.

References

- 1. researchgate.net [researchgate.net]

- 2. Riboflavin - Wikipedia [en.wikipedia.org]

- 3. cdn.media.interlabdist.com.br [cdn.media.interlabdist.com.br]

- 4. Biosynthesis of riboflavin: this compound synthase of Schizosaccharomyces pombe - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Lumazine synthase - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. Crystallographic and kinetic study of riboflavin synthase from Brucella abortus, a chemotherapeutic target with an enhanced intrinsic flexibility - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Evaluation of lumazine synthase from Bacillus anthracis as a presentation platform for polyvalent antigen display - PMC [pmc.ncbi.nlm.nih.gov]

The Central Role of 6,7-Dimethyl-8-ribityllumazine in Microbial Riboflavin Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the pivotal role of 6,7-dimethyl-8-ribityllumazine in the metabolic pathways of bacteria and yeast. As the direct precursor to riboflavin (B1680620) (vitamin B2), this lumazine (B192210) derivative is central to the biosynthesis of essential flavin coenzymes, FMN and FAD, which are indispensable for a vast array of cellular redox reactions. Understanding the synthesis and conversion of this compound is critical for research in microbiology, enzymology, and the development of novel antimicrobial agents targeting this essential pathway, which is absent in humans.[1][2][3]

This compound in the Riboflavin Biosynthesis Pathway

In most bacteria, fungi, and plants, the biosynthesis of riboflavin follows a conserved pathway.[3][4] this compound stands as the penultimate intermediate in this pathway.[5][6] Its formation and subsequent conversion are catalyzed by two key enzymes: this compound synthase (lumazine synthase) and riboflavin synthase.

The pathway begins with one molecule of guanosine (B1672433) triphosphate (GTP) and two molecules of ribulose 5-phosphate.[6] Through a series of enzymatic reactions, these precursors are converted to 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione and 3,4-dihydroxy-2-butanone 4-phosphate.[6] Lumazine synthase then catalyzes the condensation of these two molecules to form this compound.[7][8] In the final step, riboflavin synthase facilitates an unusual dismutation reaction between two molecules of this compound to produce one molecule of riboflavin and one molecule of 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione, which is then recycled back into the pathway.[2][3]

Key Enzymes in this compound Metabolism

This compound Synthase (Lumazine Synthase)

Lumazine synthase (LS), with the systematic name 5-amino-6-(D-ribitylamino)uracil butanedionetransferase, catalyzes the formation of this compound.[7] This enzyme is found in a variety of quaternary structures depending on the species, including pentamers, decamers (dimers of pentamers), and icosahedral 60-mers.[5] In some bacteria, the icosahedral capsid of lumazine synthase encapsulates the riboflavin synthase enzyme.[7]

Riboflavin Synthase

Riboflavin synthase catalyzes the final, mechanistically unique step in riboflavin biosynthesis.[2] It facilitates the dismutation of two molecules of this compound, involving the transfer of a four-carbon unit from one substrate molecule to the other.[2] This reaction can also occur non-enzymatically in boiling aqueous solutions, though at a much slower rate.[2] Eubacterial, fungal, and plant riboflavin synthases typically exist as homotrimers, while the archaeal counterparts are homopentamers.[2]

Quantitative Data on Enzyme Kinetics

The following tables summarize key kinetic parameters for lumazine synthase and riboflavin synthase from various bacterial and yeast species. This data is essential for comparative enzymology and for the development of kinetic models of the riboflavin biosynthesis pathway.

Table 1: Kinetic Parameters of Lumazine Synthase

| Organism | Substrate | Km (µM) | Vmax or kcat | Reference |

| Schizosaccharomyces pombe | 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione | 5 | 13,000 nmol·mg-1·h-1 | [9] |

| Schizosaccharomyces pombe | 3,4-dihydroxy-2-butanone 4-phosphate | 67 | 13,000 nmol·mg-1·h-1 | [9] |

| Bacillus subtilis | 3,4-dihydroxy-2-butanone 4-phosphate | - | - | [10] |

| Brucella abortus (RibH1) | - | - | - | [5] |

| Brucella abortus (RibH2) | - | - | - | [5] |

| Mesorhizobium loti (RibH1) | - | - | - | [5] |

| Mesorhizobium loti (RibH2) | - | - | - | [5] |

Table 2: Kinetic Parameters of Riboflavin Synthase

| Organism | Substrate | Km (µM) | Ki (µM) | Inhibitor | Reference |

| Escherichia coli | This compound | - | 0.61 | 9-D-ribityl-1,3,7-trihydropurine-2,6,8-trione | [2] |

| Brucella spp. | This compound | ~25 (from graph) | - | - | [11] |

Experimental Protocols

This section provides detailed methodologies for key experiments in the study of this compound metabolism.

Heterologous Expression and Purification of Lumazine Synthase (Example: Schizosaccharomyces pombe LS in E. coli)

This protocol is adapted from procedures described for the expression of S. pombe proteins in E. coli.[12][13][14]

1. Gene Cloning and Vector Construction:

- Synthesize the cDNA sequence for S. pombe lumazine synthase with appropriate restriction sites.

- Ligate the gene into an expression vector (e.g., pET vector with an N-terminal His-tag).

- Transform the construct into a suitable E. coli cloning strain (e.g., DH5α) for plasmid propagation and verification.

2. Protein Expression:

- Transform the verified plasmid into an E. coli expression strain (e.g., BL21(DE3)).

- Grow the transformed cells in Luria-Bertani (LB) medium containing the appropriate antibiotic at 37°C with shaking until the OD600 reaches 0.6-0.8.

- Induce protein expression with 0.1-1 mM IPTG and continue to grow the culture at a lower temperature (e.g., 18-25°C) for several hours or overnight.

3. Cell Lysis and Protein Purification:

- Harvest the cells by centrifugation.

- Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), and a protease inhibitor cocktail).

- Lyse the cells by sonication on ice.

- Clarify the lysate by centrifugation.

- Apply the supernatant to a Ni-NTA affinity chromatography column.

- Wash the column with wash buffer (lysis buffer with a slightly higher imidazole concentration, e.g., 20-40 mM).

- Elute the His-tagged lumazine synthase with elution buffer (lysis buffer with a high concentration of imidazole, e.g., 250-500 mM).

- Analyze the purity of the eluted fractions by SDS-PAGE.

- For higher purity, perform size-exclusion chromatography.

// Nodes

start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

cloning [label="Gene Cloning into\nExpression Vector", fillcolor="#FFFFFF", fontcolor="#202124"];

transformation_expression [label="Transformation into\nE. coli Expression Strain", fillcolor="#FFFFFF", fontcolor="#202124"];

induction [label="Induction of\nProtein Expression (IPTG)", fillcolor="#FFFFFF", fontcolor="#202124"];

cell_harvest [label="Cell Harvesting\n(Centrifugation)", fillcolor="#FFFFFF", fontcolor="#202124"];

lysis [label="Cell Lysis\n(Sonication)", fillcolor="#FFFFFF", fontcolor="#202124"];

clarification [label="Clarification of Lysate\n(Centrifugation)", fillcolor="#FFFFFF", fontcolor="#202124"];

affinity_chrom [label="Ni-NTA Affinity\nChromatography", fillcolor="#4285F4", fontcolor="#FFFFFF"];

wash [label="Wash", fillcolor="#FFFFFF", fontcolor="#202124"];

elution [label="Elution", fillcolor="#FFFFFF", fontcolor="#202124"];

sds_page [label="Purity Check\n(SDS-PAGE)", fillcolor="#FBBC05", fontcolor="#202124"];

sec [label="Size-Exclusion\nChromatography (Optional)", fillcolor="#34A853", fontcolor="#FFFFFF"];

end [label="Pure Protein", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges

start -> cloning;

cloning -> transformation_expression;

transformation_expression -> induction;

induction -> cell_harvest;

cell_harvest -> lysis;

lysis -> clarification;

clarification -> affinity_chrom;

affinity_chrom -> wash;

wash -> elution;

elution -> sds_page;

sds_page -> sec;

sec -> end;

sds_page -> end [style=dashed];

}

Lumazine Synthase Activity Assay (Spectrophotometric)

This assay is based on the change in absorbance upon the formation of this compound.

1. Reagents:

- Purified lumazine synthase.

- 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione solution.

- 3,4-dihydroxy-2-butanone 4-phosphate solution.

- Assay buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.0).

2. Procedure:

- Prepare a reaction mixture in a quartz cuvette containing the assay buffer and a known concentration of 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione.

- Initiate the reaction by adding a specific amount of purified lumazine synthase.

- Immediately start monitoring the increase in absorbance at a wavelength where this compound absorbs maximally (around 408 nm), while the substrates have minimal absorbance.

- The initial rate of the reaction is determined from the linear portion of the absorbance versus time plot.

- Enzyme activity can be calculated using the molar extinction coefficient of this compound.

Riboflavin Synthase Activity Assay (HPLC-Based)

This assay measures the formation of riboflavin from this compound.[11]

1. Reagents:

- Purified riboflavin synthase.

- This compound solution.

- Assay buffer (e.g., 100 mM potassium phosphate buffer, pH 7.0).

- Reaction quenching solution (e.g., trichloroacetic acid).

- Riboflavin standard solutions for calibration.

2. Procedure:

- Set up reaction mixtures containing the assay buffer and various concentrations of this compound.

- Initiate the reactions by adding a known amount of purified riboflavin synthase.

- Incubate the reactions at a specific temperature (e.g., 37°C) for a defined period.

- Stop the reactions at different time points by adding the quenching solution.

- Centrifuge the quenched reactions to pellet the precipitated protein.

- Analyze the supernatant by reverse-phase HPLC with a fluorescence detector (excitation ~445 nm, emission ~530 nm) to quantify the amount of riboflavin produced.[15][16]

- Calculate the enzyme activity based on the rate of riboflavin formation.

Quantification of this compound and Other Flavins by LC-MS

This protocol outlines a general approach for the sensitive and specific quantification of flavins in microbial extracts.[17][18]

1. Sample Preparation (Cell Extraction):

- Harvest bacterial or yeast cells by centrifugation.

- Quench metabolic activity rapidly, for example, by using a cold solvent mixture.

- Extract the flavins from the cell pellet using an appropriate extraction solvent (e.g., methanol (B129727) or a buffer).

- Lyse the cells by sonication or bead beating on ice.

- Clarify the extract by centrifugation to remove cell debris.

- Filter the supernatant through a 0.22 µm filter before LC-MS analysis.

2. LC-MS Analysis:

- Use a reverse-phase C18 column for separation.

- Employ a gradient elution with a mobile phase consisting of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formic acid) and an organic solvent (e.g., methanol or acetonitrile).

- Detect the eluting compounds using a mass spectrometer, often a triple quadrupole instrument for targeted quantification, in multiple reaction monitoring (MRM) mode.

- Develop a standard curve for this compound and other flavins of interest using pure standards to enable accurate quantification.

// Nodes

start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

cell_culture [label="Bacterial or Yeast Culture", fillcolor="#FFFFFF", fontcolor="#202124"];

harvesting [label="Cell Harvesting\n(Centrifugation)", fillcolor="#FFFFFF", fontcolor="#202124"];

quenching [label="Metabolic Quenching", fillcolor="#FFFFFF", fontcolor="#202124"];

extraction [label="Flavin Extraction\n(Solvent)", fillcolor="#FFFFFF", fontcolor="#202124"];

lysis [label="Cell Lysis", fillcolor="#FFFFFF", fontcolor="#202124"];

clarification [label="Clarification of Extract\n(Centrifugation)", fillcolor="#FFFFFF", fontcolor="#202124"];

filtration [label="Filtration (0.22 µm)", fillcolor="#FFFFFF", fontcolor="#202124"];

lcms [label="LC-MS Analysis", fillcolor="#EA4335", fontcolor="#FFFFFF"];

quantification [label="Data Analysis and\nQuantification", fillcolor="#FBBC05", fontcolor="#202124"];

end [label="Flavin Concentrations", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges

start -> cell_culture;

cell_culture -> harvesting;

harvesting -> quenching;

quenching -> extraction;

extraction -> lysis;

lysis -> clarification;

clarification -> filtration;

filtration -> lcms;

lcms -> quantification;

quantification -> end;

}

Conclusion and Future Directions

This compound is a cornerstone of riboflavin metabolism in a vast range of microorganisms. The enzymes responsible for its synthesis and conversion, lumazine synthase and riboflavin synthase, present compelling targets for the development of novel antimicrobial drugs due to their absence in humans. The methodologies outlined in this guide provide a robust framework for researchers to investigate this critical metabolic pathway. Future research will likely focus on high-throughput screening for inhibitors of these enzymes, detailed structural and mechanistic studies to guide rational drug design, and metabolic engineering of microorganisms for enhanced riboflavin production. A deeper understanding of the regulation of the riboflavin biosynthesis pathway will also be crucial for these advancements.

References

- 1. researchgate.net [researchgate.net]

- 2. Riboflavin synthase - Wikipedia [en.wikipedia.org]

- 3. Riboflavin - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Structural and kinetic properties of lumazine synthase isoenzymes in the order Rhizobiales - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. [PDF] Biosynthesis of vitamin b2 (riboflavin). | Semantic Scholar [semanticscholar.org]

- 7. helixchrom.com [helixchrom.com]

- 8. Biosynthesis of riboflavin. The reaction catalyzed by this compound synthase can proceed without enzymatic catalysis under physiological conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Biosynthesis of riboflavin: this compound synthase of Schizosaccharomyces pombe - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Kinetic modeling of riboflavin biosynthesis in Bacillus subtilis under production conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Production of heterologous proteins using the fission-yeast (Schizosaccharomyces pombe) expression system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Using Schizosaccharomyces pombe as a host for expression and purification of eukaryotic proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. glsciences.com [glsciences.com]

- 16. Rapid determination of vitamin B₂ (riboflavin) in plasma by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

- 18. Quantification of Flavin Production by Bacteria [bio-protocol.org]

The Evolutionary Genesis of 6,7-Dimethyl-8-ribityllumazine Synthase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

6,7-Dimethyl-8-ribityllumazine synthase (LS), a key enzyme in the riboflavin (B1680620) (vitamin B2) biosynthesis pathway, catalyzes the condensation of 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione and 3,4-dihydroxy-2-butanone 4-phosphate to form this compound.[1][2] This enzyme is a critical target for antimicrobial drug development as the pathway is essential for most microorganisms and plants but absent in animals.[2][3] This technical guide delves into the evolutionary origins, structural diversity, catalytic mechanisms, and experimental protocols related to this pivotal enzyme, providing a comprehensive resource for researchers in the field.

Evolutionary Origins and Phylogenetic Relationships

Sequence comparisons of this compound synthases from archaea, bacteria, plants, and fungi reveal a diverse family of proteins.[1][4] This family includes archaeal lumazine (B192210) and riboflavin synthases, Type I lumazine synthases, and eubacterial Type II lumazine synthases.[1][4]

Key Evolutionary Points:

-

Paralogous Relationship with Riboflavin Synthase: In archaea, riboflavin synthase is a homopentamer and is paralogous to this compound synthase, indicating a shared evolutionary origin.[5] This is in contrast to the homotrimeric riboflavin synthases found in eubacteria, fungi, and plants, which have unrelated sequences.[5]

-

Type I and Type II Synthases: Pathogenic Brucella species, adapted to an intracellular lifestyle, possess two distinct genes for lumazine synthase, ribH1 and ribH2, located on different chromosomes.[1][6]

-

Icosahedral Architectures: In some bacteria, such as Bacillus subtilis, 60 subunits of lumazine synthase (the β subunits) form an icosahedral capsid.[7] This hollow sphere encapsulates a core of three riboflavin synthase α subunits, facilitating substrate channeling.[7]

Logical Relationship: Classification of Lumazine Synthases

Caption: Classification of this compound Synthase variants.

Structural and Functional Diversity

The quaternary structure of this compound synthase varies significantly across different species, ranging from pentamers and decamers to 60-subunit icosahedral capsids.[1] These structural variations can influence the enzyme's kinetic properties. The active sites are typically located at the interfaces between adjacent subunits within the oligomeric structures.[1]

Quantitative Data: Kinetic Parameters of Lumazine Synthases

| Enzyme Source | Type | Quaternary Structure | Substrate | Km (µM) | Vmax (nmol·mg-1·h-1) |

| Brucella abortus RibH1 | Type I | Pentamer | 3,4-dihydroxy-2-butanone 4-phosphate | - | 1080[1] |

| Brucella abortus RibH2 | Type II | Decamer | 3,4-dihydroxy-2-butanone 4-phosphate | High (unspecified)[1][6] | Low (unspecified)[1] |

| Bacillus subtilis | Icosahedral | 60-mer (β subunits) | 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione | 5[7] | 12,000[7] |

| Bacillus subtilis | Icosahedral | 60-mer (β subunits) | (3S)-3,4-dihydroxy-2-butanone 4-phosphate | 130[7] | 12,000[7] |

| Escherichia coli | - | - | 5-amino-6-(D-ribitylamino)uracil | 4.2[8] | 11,800[8] |

| Escherichia coli | - | - | 3,4-dihydroxy-2-butanone 4-phosphate | 62[8] | 11,800[8] |

| Schizosaccharomyces pombe | - | Pentamer | 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione | 5[9] | 13,000[9] |

| Schizosaccharomyces pombe | - | Pentamer | 3,4-dihydroxy-2-butanone 4-phosphate | 67[9] | 13,000[9] |

Catalytic Mechanism

The formation of this compound is a condensation reaction between 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione and 3,4-dihydroxy-2-butanone 4-phosphate.[1][2][8] The proposed mechanism involves the formation of a Schiff base intermediate.[2] Interestingly, this reaction can also proceed non-enzymatically under physiological conditions, albeit at a much slower rate.[10][11]

Signaling Pathway: Riboflavin Biosynthesis

Caption: The final steps of the riboflavin biosynthesis pathway.

Experimental Protocols

Cloning and Expression of Brucella abortus RibH1

Objective: To produce recombinant Type I this compound synthase for characterization.

Methodology:

-

Gene Amplification: The ribH1 gene is amplified from B. abortus genomic DNA using specific primers.

-

Vector Ligation: The amplified PCR product is cloned into an appropriate expression vector (e.g., pNCO113).

-

Transformation: The recombinant plasmid is transformed into a suitable E. coli expression strain (e.g., XL1-Blue).

-

Expression: The transformed cells are grown in a suitable medium (e.g., TB medium) and protein expression is induced (e.g., with IPTG).

-

Cell Lysis and Purification: Cells are harvested, lysed, and the recombinant protein is purified using affinity chromatography (e.g., Ni-NTA chromatography) followed by size-exclusion chromatography.

Enzyme Activity Assay

Objective: To determine the catalytic activity of this compound synthase.

Methodology:

-

Reaction Mixture: A reaction mixture is prepared containing buffer (e.g., 100 mM potassium phosphate, pH 7.0), substrates (5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione and 3,4-dihydroxy-2-butanone 4-phosphate), and the purified enzyme.

-

Incubation: The reaction is incubated at a specific temperature (e.g., 37°C).

-

Reaction Termination: The reaction is stopped at various time points by adding a quenching agent (e.g., NaOH).

-

Detection: The formation of this compound is monitored by its characteristic fluorescence or by HPLC analysis.

-

Calculation: The specific activity is calculated based on the rate of product formation per milligram of enzyme.

Experimental Workflow: Protein Purification

Caption: A typical workflow for the purification of recombinant lumazine synthase.

Inhibitors and Drug Development

The absence of the riboflavin biosynthesis pathway in humans makes its enzymes, including this compound synthase, attractive targets for the development of novel antimicrobial agents.[3][12] Several classes of inhibitors have been investigated, including:

-

Purine (B94841) Analogs: Replacement of the pyrimidinedione core with a purine has shown inhibitory activity against B. subtilis lumazine synthase.[12][13]

-

Phosphonate Analogs: These compounds have demonstrated inhibitory potency with Ki values in the range of 100–500 µM.[12][13]

-

Bis(6,7-dimethyl-8-D-ribityllumazines): These molecules, containing two lumazine moieties, are more potent inhibitors of lumazine synthase than riboflavin synthase.[12][13]

Virtual screening and molecular dynamics simulations are computational approaches being used to identify novel and potent inhibitors of this enzyme.[3]

Conclusion

This compound synthase is a fascinating enzyme with a rich evolutionary history and significant structural and functional diversity. Its essential role in the riboflavin biosynthesis pathway of many pathogens, coupled with its absence in humans, makes it a prime target for the development of new anti-infective therapies. A thorough understanding of its evolutionary origins, structure-function relationships, and catalytic mechanism is crucial for the rational design of effective inhibitors. This guide provides a foundational resource for researchers dedicated to unraveling the complexities of this enzyme and harnessing its potential for therapeutic intervention.

References

- 1. Evolution of Vitamin B2 Biosynthesis: this compound Synthases of Brucella - PMC [pmc.ncbi.nlm.nih.gov]

- 2. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 3. Identification of potential riboflavin synthase inhibitors by virtual screening and molecular dynamics simulation studies - Journal of King Saud University - Science [jksus.org]

- 4. journals.asm.org [journals.asm.org]

- 5. Riboflavin synthase - Wikipedia [en.wikipedia.org]

- 6. Evolution of vitamin B2 biosynthesis: this compound synthases of Brucella - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. go.drugbank.com [go.drugbank.com]

- 8. uniprot.org [uniprot.org]

- 9. Biosynthesis of riboflavin: this compound synthase of Schizosaccharomyces pombe - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Biosynthesis of riboflavin. The reaction catalyzed by this compound synthase can proceed without enzymatic catalysis under physiological conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Inhibitors of riboflavin biosynthetic pathway enzymes as potential antibacterial drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | Inhibitors of riboflavin biosynthetic pathway enzymes as potential antibacterial drugs [frontiersin.org]

6,7-Dimethyl-8-ribityllumazine: A Core Intermediate in Flavin Biosynthesis and a Target for Novel Antimicrobials

Abstract: Riboflavin (B1680620) (Vitamin B2) is the precursor to the essential redox cofactors flavin mononucleotide (FMN) and flavin adenine (B156593) dinucleotide (FAD), which are indispensable for a vast array of metabolic reactions. While humans and other vertebrates obtain riboflavin from their diet, most bacteria, fungi, and plants synthesize it de novo. This metabolic disparity makes the flavin biosynthesis pathway a compelling target for the development of novel antimicrobial agents. This technical guide provides an in-depth examination of 6,7-dimethyl-8-ribityllumazine, a pivotal intermediate in this pathway. We will explore the enzymatic reactions governing its formation and consumption, the regulatory mechanisms controlling the pathway, and detailed experimental protocols for its study. This document is intended for researchers, scientists, and drug development professionals working in microbiology, biochemistry, and pharmacology.

The Flavin Biosynthesis Pathway

The synthesis of one molecule of riboflavin requires one molecule of guanosine (B1672433) triphosphate (GTP) and two molecules of ribulose 5-phosphate.[1][2] The pathway involves a series of enzymatic steps culminating in the formation of riboflavin. This compound stands as the penultimate precursor to riboflavin.[2]

The core of the pathway, centered around this compound, is catalyzed by two key enzymes: Lumazine (B192210) Synthase (LS) and Riboflavin Synthase (RS). Lumazine synthase catalyzes the condensation of 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione (ArP) with 3,4-dihydroxy-2-butanone 4-phosphate (DHBP) to form this compound (DMRL).[3][4] Subsequently, riboflavin synthase catalyzes a unique dismutation reaction, converting two molecules of DMRL into one molecule of riboflavin and one molecule of ArP, which is then recycled back into the pathway.[3][5]

Key Enzymes

Lumazine Synthase (LS)

Lumazine synthase (EC 2.5.1.78) catalyzes the formation of this compound.[6] The enzyme exists in various oligomeric forms depending on the species, including pentamers, decamers, and icosahedral capsids composed of 60 identical subunits.[6][7] This icosahedral structure, resembling a viral capsid, has garnered interest for applications in nanotechnology and vaccine development as a stable scaffold for antigen presentation.[8] The active sites are located at the interfaces between adjacent subunits.[9]

Riboflavin Synthase (RS)

Riboflavin synthase (EC 2.5.1.9) is responsible for the final, mechanistically complex step in riboflavin biosynthesis.[10] It catalyzes the dismutation of two molecules of this compound.[11] In this unusual reaction, a four-carbon unit is transferred from one substrate molecule (the donor) to the other (the acceptor), which requires an antiparallel arrangement of the two identical molecules at the active site.[11] Eubacterial, fungal, and plant riboflavin synthases are typically homotrimers.[10]

Quantitative Data: Enzyme Inhibition

The enzymes of the flavin biosynthesis pathway, particularly lumazine synthase and riboflavin synthase, are significant targets for the development of novel antibiotics. Extensive research has been conducted to identify and characterize inhibitors of these enzymes. The following tables summarize key inhibition constants (Ki) and dissociation constants (Kd) for various compounds against these enzymes from different microbial sources.

Table 1: Inhibition and Dissociation Constants for Lumazine Synthase (LS) Inhibitors

| Enzyme Source | Inhibitor | Inhibition Type | K |

K |

Buffer Conditions | Reference(s) |

|---|---|---|---|---|---|---|

| Mycobacterium tuberculosis | (E)-5-Nitro-6-(2-hydroxystyryl)pyrimidine-2,4(1H,3H)-dione (Compound 9) | - | 95 | - | - | [4] |

| Mycobacterium tuberculosis | (E)-5-Nitro-6-(4-nitrostyryl)pyrimidine-2,4(1H,3H)-dione (Compound 26) | - | 3.7 | - | - | [4] |

| Mycobacterium tuberculosis | Substituted purinetrione (Compound 13) | Competitive | 0.0047 | - | Tris (phosphate-free) | [12] |

| Mycobacterium tuberculosis | Alkyl phosphate (B84403) derivative (Compound 21) | - | 0.036 | - | - | [12] |

| Mycobacterium tuberculosis | Alkyl phosphate derivative (Compound 22) | - | 0.012 | - | - | [12] |

| Mycobacterium tuberculosis | A39 (novel compound) | - | - | 0.0023 | - | [13] |

| Mycobacterium tuberculosis | A52 (novel compound) | - | - | 0.048 | - | [13] |

| Bacillus subtilis | Phosphonate derivative (Compound 11) | Mixed | K |

- | - | [12] |

| Bacillus anthracis | JC33 (pyrimidine derivative) | Competitive | 10.1 | - | 100 mM Tris–HCl, 100 mM NaCl, 5 mM DTT | [9] |

| Bacillus anthracis | JC72 (pyrimidine derivative) | Competitive | 12.8 | - | 100 mM Tris–HCl, 100 mM NaCl, 5 mM DTT | [9] |

| Bacillus anthracis | TS23 (pyrimidine derivative) | Competitive | 20.3 | - | 100 mM Tris–HCl, 100 mM NaCl, 5 mM DTT | [9] |

| Schizosaccharomyces pombe | 1,3,6,8-Tetrahydroxy-2,7-naphthyridine (Compound 7) | Competitive | 350 | - | - | [14] |

| Schizosaccharomyces pombe | Tetraazaperylenehexaone (Compound 8) | Competitive | 66 | - | Tris buffer | [14] |

| Schizosaccharomyces pombe | Tetraazaperylenehexaone (Compound 8) | Competitive | 22 | - | Phosphate buffer |[14] |

Table 2: Inhibition Constants for Riboflavin Synthase (RS) Inhibitors

| Enzyme Source | Inhibitor | Inhibition Type | K |

Reference(s) |

|---|---|---|---|---|

| Escherichia coli | 9-D-ribityl-1,3,7-trihydropurine-2,6,8-trione | Competitive | 0.61 | [10] |

| Escherichia coli | Alkyl phosphate derivative (Compound 21) | Mixed | K |

[12] |

| Escherichia coli | Alkyl phosphate derivative (Compound 22) | Mixed | Ki=0.7, Kis=1.6 |[12] |

Regulation of Flavin Biosynthesis

In bacteria, the expression of genes involved in riboflavin biosynthesis is tightly regulated to maintain flavin homeostasis. The primary mechanism is a feedback-inhibition system mediated by a riboswitch.[15] A highly conserved RNA structure, known as the FMN riboswitch or RFN element, is located in the 5'-untranslated region (5'-UTR) of the mRNA transcript of the riboflavin operon.[16][17]

This riboswitch directly binds to FMN, the product of the pathway.[18] In the absence or at low concentrations of FMN, the riboswitch adopts a conformation (the "ON" state) that allows transcription of the operon to proceed. When FMN levels are high, FMN binds to the riboswitch aptamer, inducing a conformational change in the RNA structure (the "OFF" state). This new structure typically forms a transcriptional terminator hairpin, causing premature termination of transcription and thus preventing the synthesis of the biosynthetic enzymes.[18][19] In some bacteria, the mechanism involves sequestering the ribosome-binding site to inhibit translation initiation.[16]

References

- 1. Genetic Control of Biosynthesis and Transport of Riboflavin and Flavin Nucleotides and Construction of Robust Biotechnological Producers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. Biotechnological Strategies of Riboflavin Biosynthesis in Microbes [engineering.org.cn]

- 4. Discovery and Development of a Small Molecule Library with Lumazine Synthase Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Inhibitors of riboflavin biosynthetic pathway enzymes as potential antibacterial drugs [frontiersin.org]

- 6. Lumazine synthase - Wikipedia [en.wikipedia.org]

- 7. Structural and kinetic properties of lumazine synthase isoenzymes in the order Rhizobiales - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Evaluation of lumazine synthase from Bacillus anthracis as a presentation platform for polyvalent antigen display - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Structural study and thermodynamic characterization of inhibitor binding to lumazine synthase from Bacillus anthracis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Riboflavin synthase - Wikipedia [en.wikipedia.org]

- 11. neutraceuticals.info [neutraceuticals.info]

- 12. Design, Synthesis, and Biochemical Evaluation of 1,5,6,7-Tetrahydro-6,7-dioxo-9-D-Ribitylaminolumazines Bearing Alkyl Phosphate Substituents as Inhibitors of Lumazine Synthase and Riboflavin Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Discovery of potent antimycobacterial agents targeting lumazine synthase (RibH) of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A Novel Lumazine Synthase Inhibitor Derived from Oxidation of 1,3,6,8-Tetrahydroxy-2,7-naphthyridine to a Tetraazaperylenehexaone Derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Riboswitch-mediated regulation of riboflavin biosynthesis genes in prokaryotes - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Regulation of riboflavin biosynthesis and transport genes in bacteria by transcriptional and translational attenuation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. FMN riboswitch - Wikipedia [en.wikipedia.org]

- 18. pnas.org [pnas.org]

- 19. Coenzyme recognition and gene regulation by a flavin mononucleotide riboswitch - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Protocol for the chemical synthesis of 6,7-Dimethyl-8-ribityllumazine.

Application Note

Introduction

6,7-Dimethyl-8-ribityllumazine is a key intermediate in the biosynthesis of riboflavin (B1680620) (Vitamin B2).[1][2][3] It is the direct precursor to riboflavin, formed by the enzymatic condensation of 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione and 3,4-dihydroxy-2-butanone 4-phosphate, a reaction catalyzed by lumazine (B192210) synthase.[1][4] This document outlines a detailed protocol for the chemical synthesis of this compound, intended for researchers in drug development and the life sciences. The described synthetic route provides a reliable method for obtaining this important compound for various research applications, including the study of riboflavin biosynthesis inhibitors and as a standard for analytical purposes.

Principle of the Method

The chemical synthesis of this compound is a two-step process. The first step involves the synthesis of the precursor 5-amino-6-D-ribitylaminouracil (5-A-RU). This is achieved through the reaction of D-ribose with an appropriate pyrimidine (B1678525) derivative, followed by reduction of a nitro or nitroso intermediate.

The second step is the condensation of 5-amino-6-D-ribitylaminouracil with a 1,2-dicarbonyl compound, such as diacetyl (2,3-butanedione), to form the pteridine (B1203161) ring system of this compound. This reaction can proceed non-enzymatically under controlled pH and temperature conditions.[5][6]

Experimental Protocols

Part 1: Synthesis of 5-Amino-6-D-ribitylaminouracil (5-A-RU)

This procedure is adapted from established methods for the synthesis of 5-A-RU and its derivatives.[7]

Materials:

-

D-Ribose

-

6-chloro-5-nitropyrimidine-2,4(1H,3H)-dione

-

Methanol

-

Sodium hydrosulfite

-

Water

-

Hydrochloric acid (HCl)

Procedure:

-

Synthesis of Ribitylamine: D-ribose is converted to ribitylamine via an intermediate oxime, which is then reduced. A detailed, literature-based procedure for this conversion should be followed.[7]

-

Reaction of Ribitylamine with 6-chloro-5-nitropyrimidine-2,4(1H,3H)-dione:

-

Dissolve ribitylamine in methanol.

-

Add 6-chloro-5-nitropyrimidine-2,4(1H,3H)-dione and triethylamine to the solution.

-

Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC or LC-MS).

-

Remove the solvent under reduced pressure.

-

The resulting intermediate is 5-nitro-6-(((2S,3S,4R)-2,3,4,5-tetrahydroxypentyl)amino)-pyrimidine-2,4(1H,3H)-dione.

-

-

Reduction to 5-Amino-6-D-ribitylaminouracil:

-

Dissolve the nitro-intermediate in water.

-

Add a few drops of 2N aqueous potassium hydroxide (B78521) (KOH).[7]

-

Add sodium hydrosulfite in portions until the yellow solution turns colorless and a white precipitate forms.[7] The reaction should be monitored by HPLC-MS until the starting material is consumed (approximately 1 hour).[7]

-

Purify the mixture using reverse-phase chromatography.

-

To the combined fractions containing the product, add 1N HCl to precipitate 5-amino-6-D-ribitylaminouracil hydrochloride.[7]

-